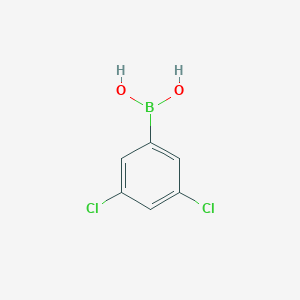

3,5-Dichlorophenylboronic acid

Description

Properties

IUPAC Name |

(3,5-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYRKAIKWFHQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370222 | |

| Record name | 3,5-Dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67492-50-6 | |

| Record name | 3,5-Dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichlorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichlorophenylboronic Acid: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenylboronic acid is a versatile organoboron compound widely utilized in organic synthesis. Its unique electronic and structural properties make it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds. This technical guide provides a comprehensive overview of the chemical properties of this compound, along with detailed experimental protocols for its key applications in Suzuki-Miyaura coupling and Buchwald-Hartwig amination, reactions of paramount importance in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BCl₂O₂ | |

| Molecular Weight | 190.82 g/mol | |

| Melting Point | >300 °C | |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in some organic solvents (e.g., dichloromethane, diethyl ether), low solubility in water. | |

| Stability | Relatively stable at room temperature; may decompose under high temperature, strong acid, or strong alkali conditions. |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on its chemical structure.

| Spectral Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region. Due to the substitution pattern, two distinct signals are anticipated: a singlet for the proton at the 2-position and a doublet or multiplet for the protons at the 4- and 6-positions. |

| ¹³C NMR | The carbon NMR spectrum will display characteristic signals for the aromatic carbons. The carbon atom attached to the boron atom will have a chemical shift in the range of 130-140 ppm. The carbons bearing chlorine atoms will be downfield, and the other aromatic carbons will appear in the typical aromatic region (120-140 ppm). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments. Fragmentation may involve the loss of the boronic acid group and chlorine atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for O-H stretching of the boronic acid group (around 3300 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-Cl stretching in the aromatic region. |

Key Synthetic Applications and Experimental Protocols

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl and arylamine structures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[2]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene/Water (4:1 mixture), degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl bromide, and potassium carbonate.

-

Catalyst Addition: To the flask, add palladium(II) acetate and triphenylphosphine.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed toluene/water mixture via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[3]

References

Technical Guide: 3,5-Dichlorophenylboronic Acid in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Dichlorophenylboronic acid, a key reagent in modern organic synthesis. It covers its core chemical properties, applications, and a detailed experimental protocol for its use in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.

Core Properties and Specifications

This compound is a white to off-white crystalline powder.[1] Its chemical and physical properties are summarized below, providing essential data for reaction planning and safety assessments.

| Property | Value | Citation(s) |

| Molecular Weight | 190.82 g/mol | [2][3][4][5] |

| Molecular Formula | C₆H₅BCl₂O₂ | [2][3][4] |

| CAS Number | 67492-50-6 | [1][2][3] |

| Physical Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 315 °C | [1] |

| Synonyms | (3,5-Dichlorophenyl)dihydroxyborane, 3,5-Dichlorobenzeneboronic acid | [2][3] |

| InChI Key | DKYRKAIKWFHQHM-UHFFFAOYSA-N | [2] |

| SMILES | OB(O)c1cc(Cl)cc(Cl)c1 | [2] |

Applications in Research and Drug Development

This compound is a versatile building block, primarily utilized for the formation of carbon-carbon bonds. Its most prominent application is as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction .[1] This palladium-catalyzed reaction is fundamental to the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents and organic electronic materials.[6]

Key applications include:

-

Synthesis of Biaryl Compounds : Creating complex molecular scaffolds for drug discovery.[6]

-

Pharmaceutical Intermediates : Serving as a precursor for the synthesis of various inhibitors and active pharmaceutical ingredients (APIs).

-

Functionalized Materials : Used in the development of advanced polymers and materials for organic electronics.[6]

-

Other Catalytic Reactions : It also serves as a reactant in trifluoromethylation, cyanation, and lithiation reactions to create other functionalized derivatives.[1]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound to synthesize a biaryl compound. This procedure is adapted from established methodologies for similar couplings.

Objective: To synthesize a 3,5-dichloro-substituted biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (1-5 mol%)

-

Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄]) (2.0 - 3.0 equiv)

-

Anhydrous, Degassed Solvent System (e.g., Toluene/Water/Methanol mixture, or 1,4-Dioxane/Water)

-

Inert Gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vessel

Procedure:

-

Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

-

Reagent Addition: To the flask, add the aryl halide (1.0 equiv), this compound (1.1 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of Toluene, Water, and Methanol) via cannula or syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the final biaryl product.

Visualization of Key Processes

The logical workflow and the catalytic cycle are crucial for understanding the Suzuki-Miyaura reaction.

The reaction proceeds via a well-defined catalytic cycle involving the palladium catalyst.

References

- 1. This compound 98 67492-50-6 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. TCI Practical Example: Suzuki-Miyaura Cross Coupling Using an Alkenyl Boronic Acid Ester as a Substrate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Dichlorophenylboronic Acid (CAS: 67492-50-6) for Researchers and Drug Development Professionals

Introduction

3,5-Dichlorophenylboronic acid, with the CAS number 67492-50-6, is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and material science.[1] Its unique chemical properties make it a valuable building block for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, key applications with a focus on drug discovery, detailed experimental protocols, and its role in the inhibition of critical signaling pathways.

Core Properties and Safety Information

This compound is a white to off-white crystalline powder.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 67492-50-6 |

| Molecular Formula | C₆H₅BCl₂O₂ |

| Molecular Weight | 190.82 g/mol [2] |

| Appearance | White to off-white powder/crystals |

| Melting Point | >300 °C |

| Boiling Point | 351.7 °C (Predicted) |

| Density | 1.47 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO. |

Safety and Handling:

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[3] It should be stored in a cool, dry, and well-ventilated area away from oxidizing agents.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound in drug discovery lies in its use as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many biologically active molecules.

Inhibition of the p38 MAP Kinase Signaling Pathway

A significant area of research involving this compound is the development of inhibitors for the p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and stress, and its dysregulation is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[4][5]

Compounds synthesized using this compound have shown potent inhibitory activity against p38 MAP kinase. The 3,5-dichloro substitution pattern on the phenyl ring is often a key structural feature for achieving high potency and selectivity.

Below is a diagram illustrating the simplified p38 MAP kinase signaling pathway and the point of inhibition by molecules synthesized using this compound.

Caption: Simplified p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid.

General Procedure:

A mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A suitable solvent system, such as a mixture of toluene (B28343) and water (4:1), is added. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4 to 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Table 2: Representative Suzuki-Miyaura Reaction Yields

| Aryl Halide | Product | Yield (%) |

| 1-bromo-4-nitrobenzene | 3,5-dichloro-4'-nitrobiphenyl | 85 |

| 2-bromopyridine | 2-(3,5-dichlorophenyl)pyridine | 78 |

| 4-iodoanisole | 3,5-dichloro-4'-methoxybiphenyl | 92 |

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Synthesis and Evaluation of a p38 MAP Kinase Inhibitor

The following workflow outlines the general steps for the synthesis of a p38 MAP kinase inhibitor using this compound, followed by its biological evaluation.

Caption: General Workflow for Kinase Inhibitor Synthesis and Evaluation.

Quantitative Biological Data

Compounds synthesized from this compound have demonstrated significant inhibitory potency against p38 MAP kinase. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 3: Representative IC₅₀ Values for p38 MAP Kinase Inhibitors

| Compound Class | Target | IC₅₀ (nM) |

| Pyridinyl-imidazole based | p38α MAP Kinase | 5 - 50 |

| Diaryl urea (B33335) based | p38α MAP Kinase | 1 - 20 |

| Thiazole based | p38α MAP Kinase | 10 - 100 |

Note: These values are representative for the class of compounds and specific values will vary for individual molecules.[6][7]

Conclusion

This compound is a crucial building block in modern organic and medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a straightforward and efficient route to a wide array of biaryl and heteroaryl compounds. The successful application of this reagent in the synthesis of potent p38 MAP kinase inhibitors highlights its importance in the development of novel therapeutics for inflammatory diseases and cancer. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working with this versatile compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijmphs.com [ijmphs.com]

- 7. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Synthesis of 3,5-Dichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenylboronic acid is a valuable reagent in modern organic synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility extends to the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where the introduction of the 3,5-dichlorophenyl moiety can significantly influence biological activity. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and characterization information.

Core Synthetic Methodologies

The synthesis of this compound is predominantly achieved through two main pathways: the Grignard reaction and the organolithium route. Both methods involve the formation of an organometallic intermediate from a suitable precursor, followed by quenching with a boron electrophile.

Synthesis via Grignard Reaction

This classic method involves the formation of a Grignard reagent from an aryl halide, which then reacts with a trialkyl borate (B1201080). 1-Bromo-3,5-dichlorobenzene (B43179) is a common and effective starting material for this approach.

Synthesis via Organolithium Reaction

The organolithium route offers an alternative for generating the key aryl-metal intermediate. This method typically employs a strong organolithium base, such as n-butyllithium, to perform a halogen-metal exchange with an aryl halide at low temperatures.

Comparative Analysis of Synthetic Routes

The choice between the Grignard and organolithium routes often depends on factors such as substrate compatibility, available equipment, and desired scale. Below is a summary of key quantitative data associated with these methods.

| Parameter | Grignard Reaction | Organolithium Reaction |

| Starting Material | 1-Bromo-3,5-dichlorobenzene | 1-Bromo-3,5-dichlorobenzene |

| Typical Yield | High (exact yield not specified in literature) | Moderate (A yield of 57% has been reported for the analogous synthesis of 3-chlorophenylboronic acid[1]) |

| Reaction Temperature | Reflux (typically ~35-65°C in THF/ether) | -78°C |

| Key Reagents | Magnesium turnings, Trialkyl borate | n-Butyllithium, Trialkyl borate |

| Purity (pre-recrystallization) | Generally good | Generally good |

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from general procedures for the synthesis of arylboronic acids via Grignard reagents.

Materials:

-

1-Bromo-3,5-dichlorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine (crystal)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 1-bromo-3,5-dichlorobenzene in anhydrous diethyl ether or THF.

-

Add a small portion of the aryl halide solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a sonicator. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.

-

Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of trimethyl borate in anhydrous diethyl ether or THF.

-

Add the trimethyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 5°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound as a white to off-white solid.

-

Protocol 2: Synthesis of this compound via Organolithium Reaction

This protocol is based on a general procedure for the synthesis of arylboronic acids using n-butyllithium.[1]

Materials:

-

1-Bromo-3,5-dichlorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Trimethyl borate

-

Saturated aqueous ammonium (B1175870) chloride

-

Hydrochloric acid (3 M)

-

Sodium sulfate (anhydrous)

Procedure:

-

Lithiation:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 1-bromo-3,5-dichlorobenzene (1 equivalent) in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise, maintaining the temperature below -70°C.

-

Stir the mixture at -78°C for 1 hour.

-

-

Borylation:

-

Slowly add trimethyl borate (1.5 equivalents) to the reaction mixture at -78°C.

-

Continue stirring at -78°C for an additional hour.

-

-

Work-up and Isolation:

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Remove the THF and the majority of the water under reduced pressure.

-

Acidify the residue to pH 3 with 3 M hydrochloric acid.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purification and Characterization

Purification

The crude this compound can be purified by recrystallization.[2]

Recrystallization Procedure:

-

Dissolve the crude solid in a minimum amount of a hot solvent, such as a mixture of ethanol (B145695) and water or toluene.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered while hot.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region. The proton at the 4-position (para to the boronic acid group) would appear as a triplet, and the two equivalent protons at the 2- and 6-positions (ortho to the boronic acid group) would appear as a doublet. For the analogous 3-chlorophenylboronic acid, aromatic protons are observed in the range of δ 7.0-8.0 ppm.[3] A broad singlet corresponding to the acidic protons of the boronic acid group (B(OH)₂) is also expected, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals for the aromatic carbons. The carbon atom attached to the boron (C1) will be broad due to quadrupolar relaxation of the boron nucleus. The other three signals will correspond to the carbon atoms at the 2/6, 3/5 (chloro-substituted), and 4 positions. The chemical shifts of aromatic carbons typically appear between δ 120 and 150 ppm. The presence of electronegative chlorine atoms will influence the precise chemical shifts.

Visualizing the Synthesis

Reaction Pathways

The following diagrams illustrate the two primary synthetic routes to this compound.

References

A Technical Guide to the Solubility of 3,5-Dichlorophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-dichlorophenylboronic acid in various organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on presenting available qualitative information, quantitative data for the analogous parent compound phenylboronic acid, and detailed experimental protocols for determining solubility. This approach equips researchers with the necessary information and methodologies to effectively utilize this compound in their work and to generate specific solubility data as required.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. The information available is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Methanol | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Diethyl Ether | Soluble | [1] |

| Water | Low Solubility | [1] |

To provide a frame of reference, the following table presents quantitative solubility data for phenylboronic acid, the parent compound of the arylboronic acid class. It is important to note that the two chlorine atoms on the phenyl ring of this compound will influence its polarity and intermolecular interactions, and therefore its solubility will differ from that of phenylboronic acid.

Table 2: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.033 | |

| 323.15 | 0.052 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.210 | |

| 323.15 | 0.280 | |

| Dipropyl Ether | 293.15 | 0.055 |

| 303.15 | 0.080 | |

| 313.15 | 0.115 | |

| 323.15 | 0.160 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

Data sourced from a study on the solubility of phenylboronic acid and its cyclic esters.

Experimental Protocols for Solubility Determination

The following section details a widely used and reliable method for determining the solubility of boronic acids in organic solvents: the dynamic or synthetic method.

The Dynamic (Synthetic) Method

This method involves the precise measurement of the temperature at which a solid compound completely dissolves in a solvent to form a homogenous solution, for a given composition of the mixture.

Principle:

A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or, more accurately, by measuring the intensity of a light beam passing through the sample.

Materials and Apparatus:

-

This compound (or other boronic acid of interest)

-

High-purity organic solvents

-

Jacketed glass vessel

-

Analytical balance (for accurate weighing)

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Heating/cooling circulator

-

Luminance probe or a light source and detector for monitoring turbidity

Procedure:

-

Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel. The composition should be known with a high degree of accuracy.

-

Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) using the heating/cooling circulator while being vigorously stirred to ensure homogeneity.

-

Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves, the turbidity of the mixture decreases, and the light transmission increases.

-

Equilibrium Point Determination: The temperature at which the turbidity completely disappears, and the light transmission reaches a maximum and plateaus, is recorded as the solid-liquid equilibrium point for that specific mole fraction.

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.

Visualizations

The following diagrams illustrate the experimental workflow for the dynamic solubility determination method and the logical relationship of factors influencing solubility.

References

Stability of 3,5-Dichlorophenylboronic Acid Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability of 3,5-Dichlorophenylboronic acid under acidic conditions. Arylboronic acids are crucial reagents in modern organic synthesis, particularly in cross-coupling reactions. However, their stability can be a critical factor, especially in acidic environments where protodeboronation, the cleavage of the carbon-boron bond, is a known degradation pathway. This document synthesizes the current understanding of arylboronic acid stability, with a specific focus on the anticipated behavior of this compound, and provides detailed experimental protocols for its stability assessment. Due to the presence of two electron-withdrawing chloro substituents, this compound is expected to exhibit greater stability against acid-mediated protodeboronation compared to unsubstituted or electron-rich arylboronic acids. This guide serves as a valuable resource for researchers utilizing this compound in drug development and other sensitive applications.

Introduction to Arylboronic Acid Stability

Arylboronic acids are a class of organoboron compounds characterized by a carbon-boron bond between an aromatic ring and a boronic acid moiety [-B(OH)₂]. Their utility in forming carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has made them indispensable in medicinal chemistry and materials science.

Despite their widespread use, the stability of arylboronic acids can be a concern. The C-B bond is susceptible to cleavage under various conditions, including oxidative, thermal, and pH-mediated degradation. Under acidic conditions, the primary degradation pathway is protodeboronation , a reaction where the boronic acid group is replaced by a hydrogen atom.

The Mechanism of Acid-Catalyzed Protodeboronation

Acid-catalyzed protodeboronation is a form of electrophilic aromatic substitution where a proton acts as the electrophile, attacking the carbon atom bearing the boronic acid group. The reaction proceeds through a Wheland-type intermediate (a sigma complex), followed by the loss of the boron-containing moiety to restore aromaticity.

Caption: General Mechanism of Acid-Catalyzed Protodeboronation.

The rate of this reaction is highly dependent on several factors, as discussed in the following section.

Factors Influencing the Stability of Arylboronic Acids

pH of the Medium

The pH of the reaction medium is a critical determinant of the rate of protodeboronation. While the reaction can occur under both acidic and basic conditions, the mechanisms differ. In strongly acidic media, the reaction is accelerated due to the increased concentration of protons, which drives the electrophilic attack on the aromatic ring.

Electronic Effects of Substituents

The electronic nature of the substituents on the aromatic ring plays a pivotal role in the stability of arylboronic acids towards protodeboronation.

-

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack by a proton. Consequently, arylboronic acids with electron-donating groups tend to undergo protodeboronation more readily under acidic conditions.

-

Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) decrease the electron density of the aromatic ring, deactivating it towards electrophilic substitution. As a result, arylboronic acids bearing electron-withdrawing groups are generally more stable in acidic media.[1]

Temperature

As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of protodeboronation.

Expected Stability of this compound

This compound possesses two chlorine atoms on the phenyl ring. Chlorine is an electron-withdrawing group due to its high electronegativity (inductive effect), which outweighs its weak electron-donating resonance effect. The presence of two such groups at the meta positions significantly deactivates the aromatic ring towards electrophilic attack.

Quantitative Stability Data

A thorough review of the scientific literature did not yield specific quantitative data (e.g., degradation rate constants, half-life) for the stability of this compound under various acidic conditions. The following table is provided as a template for researchers to populate with their own experimental data.

| Acidic Condition (Solvent) | pH | Temperature (°C) | Half-life (t₁/₂) | Rate Constant (k) |

| Example: 0.1 M HCl in H₂O/Acetonitrile (1:1) | 1.0 | 25 | Data to be determined | Data to be determined |

| Example: 0.1 M HCl in H₂O/Acetonitrile (1:1) | 1.0 | 50 | Data to be determined | Data to be determined |

| Example: 1 M HCl in H₂O/Acetonitrile (1:1) | 0.0 | 25 | Data to be determined | Data to be determined |

| Example: Acetic Acid | ~2.4 | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Stability Assessment

To enable researchers to determine the stability of this compound under their specific experimental conditions, the following detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.

References

The Synthetic Versatility of 3,5-Dichlorophenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dichlorophenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its unique electronic and steric properties, conferred by the two chlorine atoms in a meta arrangement, influence its reactivity and make it a crucial reagent in a variety of powerful cross-coupling reactions. This technical guide provides a comprehensive overview of the key reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows to aid researchers in its effective application.

Core Reactions and Methodologies

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam amination reactions. Furthermore, it serves as a substrate in other important transformations such as cyanation, trifluoromethylation, and lithiation, expanding its applicability in the synthesis of diverse functionalized molecules.

Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound is an excellent coupling partner in these reactions for the synthesis of biaryl and substituted aromatic compounds.[1][2] A notable application is in the synthesis of polychlorinated biphenyls (PCBs), where the controlled coupling of chlorinated arylboronic acids with bromochlorobenzenes offers high selectivity and good yields.[1][3]

This protocol is adapted from general procedures for Suzuki-Miyaura couplings.[4][5]

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Add potassium carbonate (2.0 mmol).

-

Add a 4:1 mixture of 1,4-dioxane and degassed water (10 mL).

-

Stir the mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

| Reactant A (Aryl Halide) | Reactant B (Boronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good to excellent | [4] |

| 3,5-Dichloro-1-bromobenzene | This compound | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | Reflux | - | Good | [1][2] |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 94 | [6] |

Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, utilizing a copper catalyst to couple boronic acids with amines, amides, or alcohols.[7][8] This reaction is often performed under mild conditions, open to the air, making it an attractive alternative to palladium-catalyzed methods.[7] this compound can be effectively employed in these reactions to synthesize N-aryl and O-aryl compounds.

This protocol is a general representation of Chan-Lam amination procedures.[9][10]

Materials:

-

This compound

-

Amine (e.g., aniline)

-

Copper(II) acetate (Cu(OAc)₂)

-

Dichloromethane (DCM) or Toluene

Procedure:

-

To a round-bottom flask, add this compound (1.5 mmol), the amine (1.0 mmol), and copper(II) acetate (1.0 mmol).

-

Add the solvent (e.g., DCM, 10 mL) and pyridine (2.0 mmol).

-

Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction by TLC.

-

After completion, filter the reaction mixture through a pad of Celite and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired N-aryl product.

| Amine/Alcohol | Boronic Acid | Copper Source | Base/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Adamantane-containing amines | p-Tolylboronic acid | Cu(OAc)₂·H₂O (20 mol%) | DBU | MeCN | 25 | 24 | - | [10] |

| Anilines | Benzylic boronic esters | Cu(OAc)₂ (stoichiometric) | Cs₂CO₃ | 1,4-Dioxane | 80 | 16 | Moderate to good | [9] |

| 4-Fluoroalkylpyrimidin-2(1H)-ones | Arylboronic acids | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 20 | 24 | Up to 86 | [11] |

Other Key Reactions

Beyond the widely used cross-coupling reactions, this compound participates in several other important transformations.

The conversion of arylboronic acids to aryl nitriles is a valuable transformation in organic synthesis. Copper-mediated cyanation offers a practical route for this conversion.[12][13]

General Protocol Outline: Arylboronic acids can be cyanated using a copper catalyst (e.g., CuI or Cu₂O) and a cyanide source (e.g., [¹¹C]HCN for radiolabeling). The reaction is typically performed in an aqueous solution in the presence of a base.[12]

The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, a strategy often employed in drug design. Palladium-catalyzed trifluoromethylation of arylboronic acids has been developed as a method to install this important functional group.[14][15]

General Protocol Outline: The reaction typically involves a palladium catalyst, a suitable ligand, a trifluoromethylating agent (e.g., TMSCF₃), and a fluoride (B91410) source. These reactions are often sensitive to conditions and require careful optimization.[15]

Directed ortho-lithiation allows for the regioselective functionalization of aromatic rings. While the boronic acid group itself can be sensitive to strong bases, derivatives of this compound can undergo directed lithiation, enabling the introduction of various electrophiles at specific positions on the aromatic ring.[16][17][18]

General Protocol Outline: The aromatic substrate is treated with a strong lithium base (e.g., n-butyllithium or LDA) at low temperatures in an ethereal solvent, followed by quenching with an electrophile. The directing group on the aromatic ring dictates the position of lithiation.[17]

Experimental Workflow

The following diagram illustrates a general workflow for a typical cross-coupling reaction involving this compound.

Conclusion

This compound is a highly valuable reagent for the synthesis of a wide array of organic compounds. Its participation in key reactions such as Suzuki-Miyaura and Chan-Lam couplings, as well as other transformations, provides chemists with a powerful tool for constructing complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this versatile building block in research and development, particularly within the pharmaceutical and materials science sectors. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity in these transformations.

References

- 1. Research Portal [iro.uiowa.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Chan-Lam Coupling [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Studies of N -arylation of adamantane-containing amines using Chan-Lam reaction - Kuliukhina - Russian Journal of Organic Chemistry [kazanmedjournal.ru]

- 11. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [11C]Cyanation of Arylboronic Acids in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to the Safety and Handling of 3,5-Dichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dichlorophenylboronic acid (CAS No. 67492-50-6), a key reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Adherence to these guidelines is critical for ensuring laboratory safety and experimental success.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and physical hazards before handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[1][2]:

-

Serious Eye Irritation (Category 2): Causes serious eye irritation[1][2].

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][2].

Hazard Statements:

Pictogram:

-

Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for safe storage, handling, and for designing experimental procedures.

| Property | Value | Reference |

| CAS Number | 67492-50-6 | [1][2][3] |

| Molecular Formula | C₆H₅BCl₂O₂ | [1][2] |

| Molecular Weight | 190.82 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder/solid | [4][5] |

| Melting Point | 306-315 °C | [4][6] |

| Boiling Point | 351.7 ± 52.0 °C (Predicted) | [4] |

| Solubility | Soluble in methanol (B129727) and other organic solvents like dichloromethane (B109758) and diethyl ether. Low solubility in water. | [4][6] |

| pKa | 6.58 ± 0.10 (Predicted) | [4] |

| Flash Point | Not available / Not applicable | [3][7] |

| Autoignition Temperature | Not available | [7] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize exposure and maintain the integrity of the chemical.

Handling

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low[1][7]. Facilities must be equipped with an eyewash station and a safety shower[7][8].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards[1].

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) inspected before use. Wear a lab coat and ensure skin is not exposed. Contaminated gloves should be disposed of properly, and hands washed thoroughly after handling[1][9].

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or equivalent respirator[3].

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing[1][7]. Do not breathe dust[1]. Minimize dust generation and accumulation[7]. Wash hands thoroughly before breaks and at the end of the workday[1]. Do not eat, drink, or smoke in the laboratory.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[1][7]. It is recommended to keep the material refrigerated (below 4°C/39°F)[7].

-

Incompatibilities: Keep away from strong oxidizing agents[1].

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation[1][7]. |

| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention[1][7]. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][7]. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][7]. |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam[1][7].

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition, including carbon oxides, hydrogen chloride gas, and boron oxides[1][7].

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[1][7].

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as outlined in Section 3.1. Avoid dust formation and ensure adequate ventilation[1][7].

-

Cleanup Procedures: Vacuum or sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area thoroughly[1][7]. Do not let the product enter drains[1].

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The compound is stable under recommended storage conditions[1].

-

Conditions to Avoid: Avoid dust generation and exposure to incompatible materials.

-

Incompatible Materials: Strong oxidizing agents[1].

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides, hydrogen chloride gas, and borane/boron oxides[1].

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated[1]. The primary known hazards are irritation to the skin, eyes, and respiratory system. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC[1].

Experimental Workflows and Protocols

General Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for safely handling this compound.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is a common reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general, illustrative protocol that can be adapted for specific substrates. Note: This procedure should be performed by a trained professional chemist with appropriate safety precautions.

Reaction Scheme: Ar-X + (3,5-Cl₂C₆H₃)B(OH)₂ --[Pd catalyst, Base]--> Ar-(C₆H₃-3,5-Cl₂)

Materials:

-

Aryl halide (Ar-X, e.g., an aryl bromide) (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.01 - 0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

-

Schlenk flask or pressure vessel, magnetic stirrer, inert gas (Argon or Nitrogen) line.

Procedure:

-

Vessel Preparation: To a dry Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (and water, if using a biphasic system) via syringe.

-

Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Briefly remove the inert gas line and quickly add the palladium catalyst to the flask. Immediately re-establish the inert atmosphere.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

The following diagram illustrates the general procedural flow for this reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Waste Disposal

Dispose of chemical waste in accordance with all local, state, and federal regulations. This compound and its reaction waste are considered halogenated organic waste and should be segregated into appropriate, labeled containers. Do not dispose of this material down the drain[1]. Contact a licensed professional waste disposal service for disposal[1].

This technical guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough risk assessment, which must be conducted by qualified personnel before any new procedure is undertaken. Always consult the most recent Safety Data Sheet (SDS) for this chemical before use.

References

- 1. m.youtube.com [m.youtube.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. researchgate.net [researchgate.net]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. youtube.com [youtube.com]

Spectroscopic Analysis of 3,5-Dichlorophenylboronic Acid: A Technical Guide

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 3,5-dichlorophenylboronic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this versatile reagent. This document outlines the expected spectral characteristics, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic characterization of arylboronic acids.

Introduction

This compound is a key building block in organic chemistry, widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound before its use in complex synthetic pathways. This guide focuses on the two primary spectroscopic techniques for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectral Data

While comprehensive, experimentally verified spectral datasets for this compound are not always publicly available, the following tables summarize the expected and reported spectral data based on the analysis of its chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. It is important to note that boronic acids can form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broad peaks or complex spectra. The use of appropriate solvents, such as DMSO-d₆ or methanol-d₄, can help to obtain well-resolved spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Singlet | 2H | B(OH)₂ |

| ~7.7 - 7.8 | Doublet (or narrow triplet) | 2H | H-2, H-6 |

| ~7.6 - 7.7 | Triplet | 1H | H-4 |

Note: The chemical shift of the B(OH)₂ protons can be broad and may vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~135 | C-3, C-5 |

| ~133 | C-1 (ipso-carbon attached to Boron) |

| ~130 | C-4 |

| ~128 | C-2, C-6 |

Note: The signal for the ipso-carbon attached to the boron atom (C-1) may be broadened due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to O-H, C-H, C=C, B-O, and C-Cl bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3500 | Strong, Broad | O-H stretch (from B(OH)₂) |

| ~3000 - 3100 | Medium | Aromatic C-H stretch |

| ~1600, ~1475, ~1400 | Medium to Strong | Aromatic C=C ring stretch |

| ~1350 - 1450 | Strong | B-O stretch |

| ~1000 - 1200 | Strong | B-O-H bend |

| ~700 - 850 | Strong | C-Cl stretch |

| ~650 - 800 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Cap the NMR tube and gently vortex the sample until the solid is completely dissolved. A gentle warming may be necessary to aid dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth correctly.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Objective: To obtain an IR spectrum of solid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol (B130326) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Spectrum:

-

Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an arylboronic acid like this compound.

Caption: A flowchart illustrating the key stages from synthesis to the final structural verification of this compound using NMR and IR spectroscopy.

An In-Depth Technical Guide to 3,5-Dichlorophenylboronic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorophenylboronic acid is a versatile organoboron compound that has emerged as a crucial building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the two chlorine atoms on the phenyl ring, make it an important reagent in cross-coupling reactions and as a sensor for various analytes. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on experimental details and logical workflows for its use in research and development.

Discovery and History

The journey of organoboron compounds began in 1860 with the first synthesis of a boronic acid by Edward Frankland. However, the specific discovery of this compound is not prominently documented in a single seminal publication. Its emergence is closely tied to the broader development and exploration of substituted phenylboronic acids as versatile reagents in organic chemistry. The assignment of its CAS Registry Number, 67492-50-6, suggests its formal identification and characterization likely occurred in the late 1970s or early 1980s.

The rise in prominence of this compound is inextricably linked to the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported in 1979. This powerful carbon-carbon bond-forming reaction utilizes organoboronic acids as coupling partners, and the availability of a diverse array of substituted phenylboronic acids, including the 3,5-dichloro derivative, became essential for the synthesis of complex organic molecules. The electron-withdrawing nature of the chlorine atoms in this compound influences its reactivity and has made it a valuable tool for fine-tuning the electronic properties of target molecules in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BCl₂O₂ | [1][2][3][4] |

| Molecular Weight | 190.82 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C | |

| CAS Number | 67492-50-6 | [1][2][3][4] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. |

Synthesis of this compound

The synthesis of this compound typically follows established methods for the preparation of arylboronic acids. The most common and industrially scalable approach involves the reaction of a Grignard reagent with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis.

General Experimental Protocol: Grignard Reaction Route

This protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

-

1,3-Dichloro-5-iodobenzene (B1583806) (or 1-bromo-3,5-dichlorobenzene)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Trimethyl borate or triisopropyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Hexanes or pentane (B18724)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1,3-dichloro-5-iodobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the aryl halide solution to the magnesium turnings to initiate the reaction. The reaction is typically initiated by gentle heating.

-

Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve trimethyl borate in anhydrous diethyl ether.

-

Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 2 M hydrochloric acid until the solution is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) or by trituration with hexanes or pentane to remove nonpolar impurities.

-

Caption: General workflow for the synthesis of this compound.

Key Applications in Research and Development

This compound is a valuable reagent in a wide range of chemical transformations, primarily driven by its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This compound serves as an excellent coupling partner to introduce the 3,5-dichlorophenyl moiety into a variety of organic molecules.

General Reaction Scheme:

Where:

-

Ar-X is an aryl or vinyl halide or triflate.

-

Pd catalyst is typically a palladium(0) complex with phosphine (B1218219) ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).

-

Base is an inorganic base such as K₂CO₃, Na₂CO₃, or Cs₂CO₃.

This reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the presence of the dichlorophenyl group can impart desirable properties such as enhanced metabolic stability, altered lipophilicity, or specific electronic characteristics.

Caption: Logical relationship in a Suzuki-Miyaura cross-coupling reaction.

Other Applications

Beyond the Suzuki-Miyaura coupling, this compound is utilized in other important transformations, including:

-

Chan-Lam Coupling: For the formation of carbon-nitrogen and carbon-oxygen bonds.

-

Petasis Reaction: A multicomponent reaction to form α-amino acids.

-

As a Lewis Acid Catalyst: In various organic reactions.

-

In the Development of Chemical Sensors: The boronic acid moiety can reversibly bind to diols, making it useful for the detection of saccharides and other biologically relevant molecules.

Conclusion

This compound has solidified its position as a valuable and versatile reagent in modern organic synthesis. Its historical development, intertwined with the advent of powerful cross-coupling methodologies, highlights the enabling role of organoboron chemistry in advancing various scientific disciplines. The synthetic protocols and applications detailed in this guide provide a foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.

References

The Pivotal Role of 3,5-Dichlorophenylboronic Acid in Modern Organic Synthesis: A Technical Guide

For Immediate Release

In the landscape of modern organic chemistry, the strategic synthesis of complex molecular architectures is paramount for the advancement of pharmaceuticals, agrochemicals, and materials science. Among the vast arsenal (B13267) of chemical reagents, 3,5-dichlorophenylboronic acid has emerged as a cornerstone building block, prized for its versatility and reliability in constructing intricate biaryl scaffolds and other functionalized aromatic systems. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its central role in Suzuki-Miyaura cross-coupling reactions and other significant transformations, tailored for researchers, scientists, and professionals in drug development.

Core Applications in Organic Synthesis

This compound is a white to off-white crystalline powder that is soluble in various organic solvents.[1] Its primary utility lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring influences the reactivity of the boronic acid and imparts specific electronic properties to the resulting products, making it a valuable synthon for tuning the characteristics of target molecules. Beyond cross-coupling, it is also a reactant in trifluoromethylation and cyanation reactions.[2][4]

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Structures